4-(N-BOC-Amino)-1-(isobutyryl)piperidine
Overview
Description
4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group and an isobutyryl group attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known to be an organic building block , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
The specific mode of action of this compound is not well-documented. As an organic building block, it likely participates in various chemical reactions to form more complex structures. One common reaction involving compounds with the N-Boc group is N-Boc deprotection , which could potentially influence its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine typically involves the protection of the amino group on the piperidine ring with a BOC group, followed by the introduction of the isobutyryl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form N-BOC-piperidine. This intermediate is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and solid acid catalysts. This approach enhances efficiency and productivity by facilitating product separation and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-Amino)-1-(isobutyryl)piperidine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the BOC protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Yields various substituted piperidine derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Scientific Research Applications
4-(N-BOC-Amino)-1-(isobutyryl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
4-(N-BOC-Amino)-1-(isobutyryl)piperidine can be compared with other BOC-protected piperidine derivatives, such as:
4-(N-BOC-Amino)piperidine: Lacks the isobutyryl group, making it less sterically hindered.
4-(N-BOC-Amino)-1-(acetyl)piperidine: Contains an acetyl group instead of an isobutyryl group, affecting its reactivity and steric properties.
4-(N-BOC-Amino)-1-(benzoyl)piperidine: Contains a benzoyl group, which introduces aromaticity and alters its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the protection of the amino group with a BOC (tert-butyloxycarbonyl) group, followed by acylation with isobutyric acid. This synthetic pathway allows for the introduction of functional groups that can enhance the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biomolecular targets.
Anticancer Properties
Several studies have investigated the anticancer potential of piperidine derivatives, including this compound. For instance, compounds containing piperidine rings have shown promise in inhibiting tumor growth in xenograft models. The compound's structure may facilitate interactions with key signaling pathways involved in cancer progression.
Table 1: Summary of Anticancer Activity
Compound | IC50 (nM) | Target Pathway | Reference |
---|---|---|---|
This compound | TBD | PI3K/AKT/mTOR | |
Related piperidine compounds | <100 | Various cancer cell lines |
The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and receptor interactions. The BOC group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
- Receptor Interaction : Its structure allows it to bind selectively to various receptors, influencing downstream signaling cascades.
Study 1: Inhibition of Tumor Growth
In a study evaluating the efficacy of piperidine derivatives against human tumor xenografts in mice, this compound demonstrated significant tumor growth inhibition at well-tolerated doses. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Study 2: Pharmacokinetic Profile
A pharmacokinetic analysis revealed that modifications to the piperidine structure could enhance oral bioavailability and metabolic stability. Compounds similar to this compound showed improved pharmacokinetic properties, suggesting that structural optimization is crucial for therapeutic application .
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOCDJUIVAAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677700 | |
Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-44-8 | |
Record name | Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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